molecular formula C18H14O B049740 2,6-Diphenylphenol CAS No. 2432-11-3

2,6-Diphenylphenol

Cat. No. B049740
CAS RN: 2432-11-3
M. Wt: 246.3 g/mol
InChI Key: ATGFTMUSEPZNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylphenol is a chemical compound synthesized through various methods and used in multiple applications due to its unique molecular structure and properties.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Physical Properties Analysis

  • Exhibits specific crystal structures in its derivatives, determined by X-ray diffraction, showing a range of intramolecular interactions and bond angles (J. Baran et al., 2001).

Chemical Properties Analysis

  • Shows unique redox behaviors and spectroscopic properties, evidenced through cyclic voltammetry and spectroscopic techniques (V. T. Kasumov et al., 2008).
  • Forms various metal derivatives with different stoichiometries and organometallic characteristics (R. Chesnut et al., 1987).

Scientific Research Applications

  • Polymer Chemistry : 2,6-Diphenylphenol is used in oxidative polymerization processes. It can produce copolymers and blends with potential applications in biomedicine and pharmaceuticals (Hay & Dana, 1989). It's also used in the synthesis of polymers like poly(2,6-diphenyl-1,4-phenylene oxide) with high yields and specific properties (Al Andis & Naser, 2013).

  • Catalysis : Bis(N-2,6-diphenylphenol-R-salicylaldiminato)Pd(II) complexes derived from 2,6-Diphenylphenol have shown efficiency as homogeneous catalysts for Suzuki-Miyaura cross-coupling reactions and cyclic carbonates synthesis (Oncel et al., 2016).

  • Structural Chemistry : This compound forms various structural frameworks when combined with elements like calcium, strontium, and barium, showing unique properties like π-phenyl encapsulation (Deacon et al., 2000).

  • Photochemistry : In the study of organic photochemistry, 2,6-Diphenylphenol derivatives are involved in the formation of phenolic products through specific photoreactions (Zimmerman et al., 1966).

  • Materials Science : Crosslinked copolymers based on 2,6-Diphenylphenol have been studied for their potential as insulating materials in electrical applications due to their low dielectric constant and dissipation factor (Yang et al., 2016).

Safety And Hazards

2,6-Diphenylphenol is classified as an aquatic acute 1 and aquatic chronic 1 hazard, meaning it is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFTMUSEPZNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26353-84-4
Record name [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26353-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30947151
Record name 2,6-Diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylphenol

CAS RN

2432-11-3
Record name 2,6-Diphenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-terphenyl-2'-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIPHENYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diphenylphenol
Reactant of Route 2
Reactant of Route 2
2,6-Diphenylphenol
Reactant of Route 3
Reactant of Route 3
2,6-Diphenylphenol
Reactant of Route 4
Reactant of Route 4
2,6-Diphenylphenol
Reactant of Route 5
Reactant of Route 5
2,6-Diphenylphenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Diphenylphenol

Citations

For This Compound
886
Citations
K Nakatsu, H Yoshioka, K Kunimoto… - … Section B: Structural …, 1978 - scripts.iucr.org
C~ sH~ 40, orthorhombic, P2~ 2~ 21, a= 11.165 (1), b= 18.399 (2), c= 6.368 (1) A, Z= 4, Dx= 1.251 gcm-a,#(Mo Ka)= 0.89 cm-k The stereochemistry of the intramolecular OH... Tt …
Number of citations: 45 scripts.iucr.org
GD Cooper, JG Bennett Jr - The Journal of Organic Chemistry, 1972 - ACS Publications
Mixed dimers of 2, 6-dimethylphenol and 2, 6-diphenylphenol have been prepared and polymerizedby oxidative coupling to poly (arylene oxides). Both 2, 6-diphenyl-4-(2, 6-…
Number of citations: 30 pubs.acs.org
MC Yang, T Higashihara, HW Su… - Journal of Polymer …, 2016 - Wiley Online Library
The crosslinked poly(2,6‐dimethylphenol (95 mol %)‐co−2,6‐diphenylphenol (5 mol %)) (poly(2,6‐DMP 95 ‐co−2,6‐DPP 5 )) was successfully developed as an insulating material …
Number of citations: 15 onlinelibrary.wiley.com
A Goodwin, CE Banks… - … : An International Journal …, 2006 - Wiley Online Library
Graphite micropowder has been modified with 4‐amino‐2,6‐diphenylphenol immobilized onto a basal plane pyrolytic graphite electrode and explored for the indirect electrochemical …
DM White, HJ Klopfer - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
The synthesis of poly(2,6‐diphenyl‐1,4‐phenylene ether), by the oxidative coupling of 2,6‐diphenylphenol has been studied. Procedures were found which demonstrated that polymers …
Number of citations: 18 onlinelibrary.wiley.com
MP Hartshorn, RJ Martyn, WT Robinson… - Australian journal of …, 1985 - CSIRO Publishing
Reaction of 4-methyl-2,6-diphenylphenol (11a) with nitrogen dioxide in benzene solution gives the polysubstituted cyclohex-2-enones (14), (15), (16), (17) and (18) via the 4-nitro …
Number of citations: 15 www.publish.csiro.au
VG Marini, E Torri, LM Zimmermann… - … : Online Journal of …, 2010 - researchgate.net
4–(4–Nitrobenzylideneamine)–2, 6–diphenylphenol 3a was synthesized and studied as an anionic chromogenic chemosensor. Solutions of 3a in acetonitrile are colorless but turn blue …
Number of citations: 14 www.researchgate.net
GB Deacon, T Feng, PC Junk… - Zeitschrift für …, 2006 - Wiley Online Library
Structures of the new complexes [La(Odpp) 3 (dig)]·0.5dig (Odpp = 2,6‐diphenylphenolate; dig = bis(2‐methoxyethyl) ether – diglyme) and [Nd(Odpp) 3 (py) 2 ]·2py (py = pyridine), …
Number of citations: 6 onlinelibrary.wiley.com
AS Hay - Macromolecules, 1969 - ACS Publications
108 Communications to the Editor Macromolecules with a Vibromixer stirrer, oxygen inlet tubeand a ther-mometer in a bath at 85 was added 100 ml of o-di-chlorobenzene. Oxygen was …
Number of citations: 94 pubs.acs.org
AA Kamiloğlu, İ Acar, Z Biyiklioglu - Journal of Inclusion Phenomena and …, 2017 - Springer
Metal free (6), cobalt(II) (7), copper(II) (8) and manganese(III) (9) phthalocyanines, which are tetra substituted at the peripheral positions with 2-[2-(1,1′:3′,1′′-terphenyl-2′-yloxy)…
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.